Silver carbonate

Description

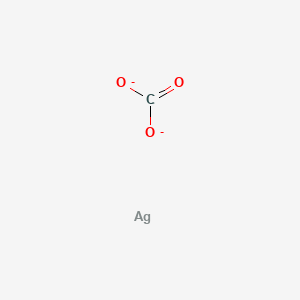

Structure

3D Structure of Parent

Properties

Molecular Formula |

CAgO3-2 |

|---|---|

Molecular Weight |

167.877 g/mol |

IUPAC Name |

silver;carbonate |

InChI |

InChI=1S/CH2O3.Ag/c2-1(3)4;/h(H2,2,3,4);/p-2 |

InChI Key |

LKZMBDSASOBTPN-UHFFFAOYSA-L |

SMILES |

C(=O)([O-])[O-].[Ag] |

Canonical SMILES |

C(=O)([O-])[O-].[Ag] |

density |

6.1 at 68 °F (USCG, 1999) |

physical_description |

Silver carbonate is an odorless yellow to brown solid. Sinks in water. (USCG, 1999) Light yellow solid; Darkens on drying and light exposure; [Merck Index] Yellow odorless powder; Insoluble in water (0.032 g/L); [Alfa Aesar MSDS] |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Crystal Structure of Silver Carbonate (Ag₂CO₃)

This technical guide provides a comprehensive analysis of the crystal structure of this compound (Ag₂CO₃), a compound of interest for its potential applications in various scientific fields. The document details the crystallographic data of its different phases, outlines experimental protocols for its synthesis and analysis, and presents visual representations of its structural and experimental workflows.

Introduction to this compound

This compound (Ag₂CO₃) is an inorganic compound that appears as a pale yellow, light-sensitive solid.[1][2] It is sparingly soluble in water.[1][2] The compound is notable for its thermal decomposition, which proceeds through the formation of silver oxide (Ag₂O) and ultimately yields metallic silver.[2][3][4] this compound exists in three main crystalline phases: a low-temperature monoclinic phase and two high-temperature hexagonal phases.[3][5]

Crystal Structure and Polymorphism

This compound exhibits polymorphism, existing in different crystal structures depending on the temperature. The low-temperature (lt) form has a monoclinic structure, while at elevated temperatures, it transitions to two different hexagonal phases, denoted as β-Ag₂CO₃ and α-Ag₂CO₃.[3][5]

Low-Temperature (lt) Monoclinic Phase

At room temperature (around 295 K), this compound crystallizes in a monoclinic system.[3][5][6] The structure was determined using single-crystal X-ray diffraction and confirmed by high-resolution powder diffraction.[3][5]

High-Temperature Hexagonal Phases

Upon heating, the monoclinic structure undergoes phase transitions. An intermediate β-phase with a hexagonal structure is observed around 453 K, which then transforms into the high-temperature α-phase, also hexagonal, at approximately 476 K.[3][5][7] The determination of these high-temperature structures was made possible by conducting in-situ synchrotron powder diffraction under elevated carbon dioxide pressure to increase the decomposition temperature.[3][7]

Quantitative Crystallographic Data

The crystallographic data for the three phases of this compound are summarized in the tables below.

Table 1: Crystallographic Data for this compound Phases

| Parameter | lt-Ag₂CO₃ (295 K) | β-Ag₂CO₃ (453 K) | α-Ag₂CO₃ (476 K) |

| Crystal System | Monoclinic | Hexagonal | Hexagonal |

| Space Group | P2₁/m | P31c | P6̅2m |

| a (Å) | 4.8521(2) | 9.1716(4) | 9.0924(4) |

| b (Å) | 9.5489(4) | - | - |

| c (Å) | 3.2536(1) | 6.5176(3) | 3.3249(1) |

| α (°) | 90 | 90 | 90 |

| β (°) | 91.9713(3) | 90 | 90 |

| γ (°) | 90 | 120 | 120 |

| Volume (ų) | 150.84 | 474.34 | 237.13 |

| Z | 2 | 6 | 3 |

Data sourced from Norby et al. (2002).[3][5][7]

Table 2: Selected Bond Distances for lt-Ag₂CO₃ (295 K)

| Bond | Distance (Å) |

| Ag-O | 2.21 - 2.69 |

| C-O | 1.29 - 1.30 |

Data sourced from the Materials Project.[6]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is through a precipitation reaction.[2][4]

Materials:

-

Silver nitrate (B79036) (AgNO₃)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)[8][9]

-

Deionized water

Procedure:

-

Prepare separate aqueous solutions of silver nitrate and sodium carbonate.

-

Slowly add the sodium carbonate solution to the silver nitrate solution while stirring. A deficiency of silver nitrate is often used.[2]

-

A precipitate of this compound will form. Initially colorless, it may turn yellow.[2]

-

The precipitate is then filtered, washed with deionized water to remove soluble impurities, and dried. For high-purity synthesis, further purification steps may be involved.[8]

High-Resolution Powder X-ray Diffraction (XRD) Analysis

The structural analysis of this compound, particularly its high-temperature phases, is typically performed using high-resolution synchrotron powder X-ray diffraction.[3][5]

Instrumentation:

-

High-resolution powder diffractometer at a synchrotron facility (e.g., ESRF)[3]

-

Sample holder (e.g., quartz capillary)[3]

-

Heating system (e.g., hot air blower)[3]

-

Detector (e.g., translating imaging plate system)[3]

Procedure:

-

The this compound sample is loaded into a quartz capillary.

-

To study the high-temperature phases without decomposition, the sample is heated under a controlled atmosphere of CO₂ (e.g., 4.5 atm) to elevate the decomposition temperature.[3][7]

-

Powder diffraction patterns are collected at various temperatures to observe phase transitions.[3][5] For instance, data can be collected at increments, with smaller increments around the transition temperatures.[3][5]

-

The collected diffraction data are then analyzed using methods such as Rietveld refinement to determine the crystal structure, lattice parameters, and atomic coordinates.[3][5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of this compound.

References

- 1. This compound | Formula, Properties & Solubility | Study.com [study.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound: Structure, Properties & Uses Explained [vedantu.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. researchgate.net [researchgate.net]

- 8. CN103274447A - Method for high purity this compound synthesis - Google Patents [patents.google.com]

- 9. Characterization of this compound Nanoparticles Biosynthesized Using Marine Actinobacteria and Exploring of Their Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

Silver Carbonate (CAS No. 534-16-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the core properties, synthesis, and reactivity of silver carbonate (Ag₂CO₃), a versatile inorganic compound with significant applications in organic synthesis and materials science. This document is intended to serve as a technical resource for professionals in research and development.

Core Physicochemical Properties

This compound is a yellow, odorless solid that is sensitive to light.[1][2] Freshly prepared this compound is colorless but quickly turns yellow.[1] Over time and with exposure to light, it can become dark purple or dark gray.[2][3] It is poorly soluble in water and most organic solvents.[1][3]

Quantitative Data Summary

| Property | Value | Reference |

| CAS Number | 534-16-7 | [4] |

| Molecular Formula | Ag₂CO₃ | [1] |

| Molecular Weight | 275.75 g/mol | [5] |

| Appearance | Yellow to greenish-yellow powder/chunks | [1][2][6] |

| Density | 6.08 g/mL at 25 °C | [2][6] |

| Melting Point | 218 °C (decomposes) | [1][4] |

| Decomposition Temperature | Starts to decompose from 120 °C | [1][4] |

| Solubility in Water | 0.031 g/L at 15 °C0.032 g/L at 25 °C0.5 g/L at 100 °C | [1][3] |

| Solubility Product (Ksp) | 8.46 x 10⁻¹² | [1] |

| Solubility in other solvents | Insoluble in ethanol, liquid ammonia (B1221849), acetates, and acetone (B3395972). | [1] |

| Magnetic Susceptibility (χ) | -80.9·10⁻⁶ cm³/mol | [1] |

Crystal Structure

This compound typically exists in a monoclinic crystal structure at room temperature (lt-Ag₂CO₃).[7][8] Upon heating, it can undergo phase transitions to two high-temperature modifications: a β-phase (hexagonal) and an α-phase (hexagonal).[7][8] The decomposition to silver oxide occurs from the α-phase.[7]

Room Temperature (lt-Ag₂CO₃) Crystal System: Monoclinic, Space group P2₁/m[7][8]

Synthesis and Reactivity

Synthesis

This compound is typically prepared through a precipitation reaction by combining aqueous solutions of a soluble carbonate salt, such as sodium carbonate, with a silver nitrate (B79036) solution.[1][3][4]

A common method for the laboratory-scale synthesis of this compound involves the following steps:[2][9]

-

Preparation of Solutions:

-

Precipitation:

-

Slowly add the sodium carbonate solution to the silver nitrate solution over approximately 10 minutes with vigorous stirring using a mechanical stirrer.[2][9]

-

The reaction should be carried out in a dark room or with minimal light exposure to prevent the photosensitive this compound from decomposing.[2]

-

-

Isolation and Drying:

Reactivity and Decomposition

This compound is a stable compound under normal conditions but is sensitive to light.[2] It is incompatible with acids and reducing agents.[2][10]

Decomposition: Upon heating, this compound decomposes to silver oxide and carbon dioxide, which is then further decomposed to elemental silver and oxygen at higher temperatures.[1][11] The overall decomposition reaction is: Ag₂CO₃ → 2Ag + CO₂ + ½O₂[11]

The decomposition process proceeds through the formation of silver oxide:[1]

-

Ag₂CO₃ → Ag₂O + CO₂

-

2Ag₂O → 4Ag + O₂

Reaction with Acids: this compound reacts with acids to form the corresponding silver salt, water, and carbon dioxide.[3][12] For instance, with nitric acid, it forms silver nitrate:[13] Ag₂CO₃ + 2HNO₃ → 2AgNO₃ + H₂O + CO₂

Reaction with Ammonia: It reacts with ammonia to form the diamminesilver(I) complex ([Ag(NH₃)₂]⁺).[1] This reaction can potentially lead to the formation of explosive silver nitride.[4]

Applications in Organic Synthesis

This compound is a valuable reagent in organic chemistry, primarily as a mild oxidizing agent.[2]

-

Fétizon Oxidation: this compound on celite is known as the Fétizon's reagent and is used for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[1][4]

-

Koenigs-Knorr Glycosylation: It is employed as a promoter in the Koenigs-Knorr reaction for the synthesis of glycosides.[2]

-

Other Applications: It also serves as a base in Wittig reactions and in the conversion of alkyl bromides to alcohols.[4]

Industrial Applications

The primary industrial use of this compound is in the production of silver powder for microelectronics.[1][4] This is achieved by reducing this compound with formaldehyde:[1] Ag₂CO₃ + CH₂O → 2Ag + 2CO₂ + H₂

Safety and Handling

This compound is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][14]

Recommended Handling Procedures

-

Personal Protective Equipment: Wear appropriate protective gloves, clothing, eye protection, and face protection.[10][15]

-

Ventilation: Ensure adequate ventilation to avoid dust formation and inhalation.[5]

-

Storage: Store in a cool, dry, and well-ventilated place, away from light, acids, and strong oxidizing agents.[6][10] Keep containers tightly closed.[5]

First Aid Measures

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][14]

-

Skin Contact: Wash off with soap and plenty of water.[5]

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[10]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.[14]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[5][10][14][15]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 534-16-7 [chemicalbook.com]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. study.com [study.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. fishersci.com [fishersci.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. laboratorynotes.com [laboratorynotes.com]

- 13. testbook.com [testbook.com]

- 14. technopharmchem.com [technopharmchem.com]

- 15. lobachemie.com [lobachemie.com]

Synthesis of Silver Carbonate from Silver Nitrate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of silver carbonate from silver nitrate (B79036). It details the underlying chemical principles, offers two distinct experimental protocols for the preparation of standard and high-purity this compound, and presents key quantitative data in a structured format. Furthermore, this document includes visual representations of the reaction pathway and experimental workflows to facilitate a deeper understanding of the synthesis process. Safety considerations and characterization techniques are also discussed to ensure safe and effective laboratory practices.

Introduction

This compound (Ag₂CO₃) is an inorganic compound with a variety of applications in scientific research and industrial processes. It serves as a reagent in organic synthesis, a component in the manufacturing of silver powder for microelectronics, and as a precursor for other silver compounds. The synthesis of this compound is typically achieved through a precipitation reaction between a soluble silver salt, most commonly silver nitrate (AgNO₃), and a soluble carbonate salt, such as sodium carbonate (Na₂CO₃). This guide provides detailed methodologies for this synthesis, catering to the needs of researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Principles

The synthesis of this compound from silver nitrate is a double displacement reaction, where the ions of the two reactants exchange to form new products. When aqueous solutions of silver nitrate and sodium carbonate are mixed, the silver cations (Ag⁺) and carbonate anions (CO₃²⁻) combine to form the poorly soluble this compound, which precipitates out of the solution. The other product, sodium nitrate (NaNO₃), remains dissolved in the aqueous phase.

The balanced molecular equation for this reaction is:

2AgNO₃(aq) + Na₂CO₃(aq) → Ag₂CO₃(s) + 2NaNO₃(aq) [1][2][3]

The net ionic equation, which shows only the species that participate in the formation of the precipitate, is:

2Ag⁺(aq) + CO₃²⁻(aq) → Ag₂CO₃(s)

Freshly prepared this compound is typically a colorless or white precipitate that quickly turns yellow upon exposure to light.[4][5]

Quantitative Data

A summary of the key physical and chemical properties of the reactants and the product is presented below for easy reference.

Table 1: Properties of Reactants and Products

| Property | Silver Nitrate (AgNO₃) | Sodium Carbonate (Na₂CO₃) | This compound (Ag₂CO₃) |

| Molar Mass | 169.87 g/mol | 105.99 g/mol | 275.75 g/mol [6] |

| Appearance | Colorless crystals | White crystalline solid | Yellow to grayish-yellow powder[4][7] |

| Density | 4.35 g/cm³ | 2.54 g/cm³ | 6.08 g/cm³[6] |

| Melting Point | 212 °C | 851 °C | 218 °C (decomposes)[6][7] |

| Solubility in Water | 219 g/100 mL (20 °C) | 21.5 g/100 mL (20 °C) | 0.032 g/L (25 °C)[4][7] |

Table 2: Solubility of this compound at Different Temperatures

| Temperature | Solubility (g/L) |

| 15 °C | 0.031[4] |

| 25 °C | 0.032[4] |

| 100 °C | 0.5[4][7] |

Experimental Protocols

Two detailed protocols are provided below. The first is a standard laboratory procedure for the synthesis of this compound. The second is an adapted method for producing high-purity this compound, based on a patented process.

Protocol 1: Standard Synthesis of this compound

This protocol outlines a straightforward precipitation method suitable for general laboratory applications.

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Beakers

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

-

Wash bottle

-

Drying oven or desiccator

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a 0.1 M solution of silver nitrate by dissolving 16.99 g of AgNO₃ in 1 L of deionized water.

-

Prepare a 0.05 M solution of sodium carbonate by dissolving 5.30 g of Na₂CO₃ in 1 L of deionized water.

-

-

Precipitation:

-

Place a beaker containing the silver nitrate solution on a magnetic stirrer.

-

Slowly add the sodium carbonate solution to the silver nitrate solution while stirring continuously. A pale yellow precipitate of this compound will form immediately.

-

-

Digestion of the Precipitate (Optional):

-

Gently heat the mixture to 50-60°C and stir for 30 minutes. This process, known as digestion, can increase the particle size of the precipitate, making it easier to filter.

-

-

Filtration and Washing:

-

Set up a vacuum filtration apparatus with a Buchner funnel and filter paper.

-

Pour the this compound slurry into the funnel and apply a vacuum to remove the supernatant.

-

Wash the precipitate with several portions of deionized water to remove any soluble impurities, particularly sodium nitrate.

-

Continue washing until the filtrate shows a negative test for nitrate ions (e.g., using a suitable test strip or chemical test).

-

Finally, wash the precipitate with a small amount of acetone (B3395972) to facilitate drying.

-

-

Drying:

-

Carefully transfer the filtered this compound to a watch glass or drying dish.

-

Dry the product in an oven at a temperature below 100°C or in a desiccator under vacuum. This compound is light-sensitive, so drying should be performed in the dark or with the sample covered.

-

Protocol 2: Synthesis of High-Purity this compound

This protocol is adapted from a patented method designed to produce this compound with a purity exceeding 99.5%. It involves an initial purification of the silver nitrate solution to remove metal ion impurities.

Materials:

-

Industrial grade silver nitrate

-

Sodium hydroxide (B78521) (NaOH)

-

Nitric acid (HNO₃, 65-68 wt%)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Complexing agent (as described in the patent, to precipitate heavy metal ions)

-

Deionized water

-

Acetone

-

Standard laboratory glassware and filtration equipment

Procedure:

-

Initial Purification of Silver Nitrate:

-

Dissolve industrial grade silver nitrate in deionized water with stirring.

-

Add a stoichiometric amount of sodium hydroxide solution to precipitate silver oxide.

-

Filter the silver oxide precipitate and wash it twice with deionized water.

-

Add nitric acid (65-68 wt%) to the silver oxide to adjust the pH to approximately 3.5-4.0, redissolving it as silver nitrate.

-

Add deionized water and a specific complexing agent to precipitate metal impurities such as Fe, Pb, Cu, and Zn.

-

Filter the solution to remove the precipitated metal complexes.

-

-

Precipitation of this compound:

-

React the purified silver nitrate solution with a saturated sodium bicarbonate solution.

-

Adjust the pH to approximately 7.1-7.2 to ensure complete precipitation of this compound.

-

-

Filtration and Washing:

-

Collect the this compound precipitate by suction filtration.

-

Wash the precipitate with a small amount of acetone.

-

-

Drying:

-

Air-dry the final product. The resulting this compound is reported to have a purity of over 99.5%.

-

Visualizations

The following diagrams illustrate the key processes in the synthesis of this compound.

References

- 1. Synthesis, characterization and properties of sulfate-modified this compound with enhanced visible light photocatalytic performance - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Marine Drugs | Free Full-Text | Characterization of this compound Nanoparticles Biosynthesized Using Marine Actinobacteria and Exploring of Their Antimicrobial and Antibiofilm Activity [mdpi.com]

- 3. Preparation of this compound and its Application as Visible Light-driven Photocatalyst Without Sacrificial Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of this compound Nanoparticles Biosynthesized Using Marine Actinobacteria and Exploring of Their Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103274447A - Method for high purity this compound synthesis - Google Patents [patents.google.com]

- 6. Characterization of this compound Nanoparticles Biosynthesized Using Marine Actinobacteria and Exploring of Their Antimicrobial and Antibiofilm Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sdfine.com [sdfine.com]

An In-depth Technical Guide to the Thermal Decomposition of Silver Carbonate

This guide provides a comprehensive overview of the thermal decomposition of silver carbonate (Ag₂CO₃), detailing its complex reaction mechanism, kinetics, and the experimental methodologies used for its characterization. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis of silver-based materials.

The thermal decomposition of this compound is a multifaceted process that, unlike many other metal carbonates, can proceed through multiple reaction pathways to yield either silver oxide or elemental silver. This behavior is highly sensitive to experimental conditions, making a thorough understanding of its mechanism crucial for controlling the final product's properties.

Core Reaction Mechanisms

The thermal decomposition of this compound is not a simple one-step reaction. The primary decomposition pathway involves the formation of silver(I) oxide (Ag₂O) and carbon dioxide (CO₂). This is then followed by the decomposition of silver oxide into elemental silver (Ag) and oxygen (O₂).[1] An overarching reaction that is also observed shows the direct decomposition of this compound into elemental silver, carbon dioxide, and oxygen.[2][3][4]

The two primary, sequential reactions are:

-

Ag₂CO₃(s) → Ag₂O(s) + CO₂(g)

-

2Ag₂O(s) → 4Ag(s) + O₂(g)

A directly observed overall decomposition is:

The decomposition process is significantly influenced by a "physicogeometrical" model, where a core-shell structure forms during the reaction.[5][6] A surface layer of the product, silver oxide, forms on the this compound particles. The subsequent reaction rate is then controlled by the diffusion of CO₂ through this product layer.[5][6] The growth of silver oxide particles in this surface layer can create channels for the diffusion of CO₂, affecting the overall decomposition behavior.[2][5]

Furthermore, during the decomposition, this compound can undergo structural phase transitions to two different high-temperature phases, which adds to the complexity of the reaction kinetics.[2][5][7] The reaction pathway and kinetics are also sensitive to the sample's characteristics and the surrounding atmosphere, such as the presence of water vapor, which can accelerate the decomposition.[6]

Quantitative Decomposition Data

The following table summarizes key quantitative data related to the thermal decomposition of this compound, compiled from various studies. These values can vary depending on experimental conditions such as heating rate and atmosphere.

| Parameter | Value | Conditions/Notes | Source |

| Decomposition Temperature (Ag₂CO₃ to Ag₂O) | 175-225 °C | Onset and completion range. | [6] |

| 448-498 K (175-225 °C) | Under stepwise isothermal heating. | [8] | |

| ~200 °C | General transformation temperature. | [6] | |

| Decomposition Temperature (Ag₂O to Ag) | 598-648 K (325-375 °C) | Decomposition of the intermediate product. | [8] |

| 300-400 °C | Dissociation of silver(I) oxide. | [6] | |

| Total Mass Loss (Ag₂CO₃ to Ag) | -21.76% | Theoretical calculation for Ag₂CO₃ → 2Ag + CO₂ + ½O₂. | [2][5] |

| Activation Energy (Decomposition of inactive Ag₂CO₃) | 18,000 cal/mol | For the induction period. | [9] |

| 20,000 cal/mol | For the decay period. | [9] | |

| Molar Mass (Ag₂CO₃) | 275.75 g/mol | [10] |

Experimental Protocols

The study of this compound decomposition employs several analytical techniques to elucidate its mechanism and kinetics.

3.1 Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

-

Objective: To determine the temperature ranges of decomposition and the associated mass losses. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference material.

-

Methodology:

-

A small, known mass of this compound is placed in a crucible within the TGA-DTA instrument.

-

The sample is heated at a controlled linear rate (e.g., 5 K/min) under a specific atmosphere (e.g., flowing N₂ or CO₂).[8]

-

The mass loss (TG curve) and the temperature difference (DTA curve) are recorded as a function of the sample temperature.

-

The resulting curves are analyzed to identify the onset and completion temperatures of decomposition steps and to quantify the mass loss at each stage.

-

3.2 X-ray Diffraction (XRD)

-

Objective: To identify the crystalline phases present in the sample at different stages of decomposition.

-

Methodology:

-

This compound samples are heated to specific temperatures corresponding to different stages of the decomposition, as identified by TGA-DTA.

-

The samples are then rapidly cooled to preserve their crystalline structure.

-

XRD patterns are collected for each sample.

-

The obtained diffraction patterns are compared with standard diffraction patterns for Ag₂CO₃ (including its high-temperature phases), Ag₂O, and Ag to identify the phases present.[7][8]

-

3.3 Scanning Electron Microscopy (SEM)

-

Objective: To observe the morphology, particle size, and structure of the this compound particles before, during, and after decomposition.

-

Methodology:

-

Samples at various stages of decomposition are mounted on stubs.

-

The samples may be coated with a conductive material (e.g., Pt) to prevent charging under the electron beam.[5]

-

SEM images are taken at various magnifications to visualize the particle morphology, including the formation of the core-shell structure and the product layer.[5]

-

3.4 In Situ Infrared Spectroscopy

-

Objective: To monitor the chemical changes in real-time during the decomposition process.

-

Methodology:

-

A sample of this compound is prepared as a thin disk, often mixed with an infrared-transparent salt like KBr.

-

The disk is placed in a heated cell that allows for the continuous collection of infrared spectra as the sample is heated.

-

The changes in the characteristic absorption bands of the carbonate and oxide species are monitored to follow the reaction kinetics.[9]

-

Visualizing the Decomposition Pathway and Experimental Workflow

Decomposition Pathway of this compound

Caption: A diagram illustrating the multi-step thermal decomposition pathway of this compound.

Experimental Workflow for Studying this compound Decomposition

Caption: A flowchart of the experimental workflow for investigating this compound decomposition.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. echemi.com [echemi.com]

- 4. When `2.76 g` of this compound is strongly heated, it yields a residue weighing [allen.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Decomposition of this compound; the crystal structure of two high-temperature modifications of Ag(2)CO(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. testbook.com [testbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Silver Carbonate (Ag2CO3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silver carbonate (Ag2CO3) is an inorganic compound with a range of applications in chemical synthesis and materials science. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and insights into its applications, particularly in areas of interest to drug development professionals. Quantitative data is presented in structured tables for clarity, and key reaction mechanisms and experimental workflows are visualized using Graphviz diagrams.

Physical Properties

This compound is a light-yellow to greenish powder that is sensitive to light.[1] It is odorless and denser than water.[2][3] Key physical properties are summarized in Table 1.

Table 1: Physical Properties of this compound (Ag2CO3)

| Property | Value | References |

| Molecular Formula | Ag2CO3 | [4] |

| Molar Mass | 275.75 g/mol | [1][5] |

| Appearance | Yellow to green powder or chunks | [1] |

| Melting Point | 210-218 °C (decomposes) | [5][6] |

| Boiling Point | Decomposes before boiling | [7] |

| Density | 6.077 - 6.1 g/cm³ | [2][8] |

| Solubility in Water | 0.032 g/L at 20 °C | [9] |

| 0.5 g/L at 100 °C | [3] | |

| Solubility in other solvents | Insoluble in ethanol (B145695) and ethyl acetate | [9] |

| Crystal Structure | Monoclinic | [8] |

| Space Group | P2₁/m | [8] |

Chemical Properties

This compound exhibits reactivity typical of a metal carbonate, readily reacting with acids. It also serves as a key reagent in several important organic reactions.

Thermal Decomposition

Upon heating, this compound decomposes in a two-step process. Initially, it decomposes into silver oxide (Ag2O) and carbon dioxide (CO2).[7][10] At higher temperatures, the silver oxide further decomposes into elemental silver and oxygen gas.[7][10]

The decomposition can be represented by the following reactions:

Ag2CO3(s)→Ag2O(s)+CO2(g)2Ag2O(s)→4Ag(s)+O2(g)The exact decomposition temperature can vary depending on the heating rate and atmosphere.[11] Studies have shown the first decomposition step occurring in the range of 190-265 °C.[1][12]

Reactivity

-

With Acids: Like other carbonates, this compound reacts with acids to produce a silver salt, water, and carbon dioxide. For example, with nitric acid:

[7][13]Ag2CO3+2HNO3→2AgNO3+H2O+CO2 -

With Ammonia (B1221849): this compound reacts with ammonia to form silver fulminate, which is a highly explosive compound.[13]

Role in Organic Synthesis

This compound is a versatile reagent in organic chemistry, most notably as a component of Fétizon's reagent and as a promoter in the Koenigs-Knorr reaction.

-

Fétizon's Reagent: A mixture of this compound on celite, known as Fétizon's reagent, is a mild and selective oxidizing agent for converting primary and secondary alcohols to aldehydes and ketones, respectively.[14][7]

-

Koenigs-Knorr Reaction: this compound is used as a promoter in the Koenigs-Knorr reaction for the synthesis of glycosides from glycosyl halides and alcohols.[7]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is through a precipitation reaction between silver nitrate (B79036) (AgNO3) and an alkali carbonate, such as sodium carbonate (Na2CO3).[13][15]

Materials:

-

Silver nitrate (AgNO3)

-

Sodium carbonate (Na2CO3)

-

Deionized water

Procedure:

-

Prepare a solution of sodium carbonate (e.g., 53 g in 600 mL of water).

-

Prepare a solution of silver nitrate (e.g., 172 g in 2 L of water).

-

Slowly add the sodium carbonate solution to the silver nitrate solution over approximately 10 minutes with vigorous mechanical stirring. A slight excess of silver nitrate is recommended.

-

A white precipitate of this compound will form, which turns yellow upon washing.

-

Filter the precipitate and wash it with a small amount of acetone to aid in drying.

-

Air-dry the resulting this compound powder.

-

All operations should be conducted in dim light due to the light sensitivity of this compound.[16]

Characterization Techniques

XRD is used to determine the crystal structure and phase purity of the synthesized Ag2CO3.

Sample Preparation:

-

The Ag2CO3 powder should be finely ground to ensure random orientation of the crystallites.

-

The powder is then pressed into a sample holder, ensuring a flat and smooth surface that is level with the holder's top.

Data Acquisition (General Parameters):

-

Instrument: A powder X-ray diffractometer.

-

X-ray Source: Typically Cu Kα radiation.

-

Scan Range (2θ): A wide range, for example, 10° to 80°, is scanned to capture all significant diffraction peaks.

-

Scan Speed: A slow scan speed is used to obtain high-resolution data.

SEM is employed to visualize the morphology and particle size of the Ag2CO3 powder.

Sample Preparation:

-

A small amount of the Ag2CO3 powder is dispersed onto a conductive carbon tape mounted on an SEM stub.

-

To prevent charging of the sample by the electron beam, a thin conductive coating (e.g., gold or carbon) is typically applied using a sputter coater.

Imaging Conditions (General Parameters):

-

Instrument: A scanning electron microscope.

-

Accelerating Voltage: Typically in the range of 5-20 kV.

-

Working Distance: Adjusted to optimize image focus and resolution.

-

Detection Mode: Secondary electron (SE) imaging is commonly used to visualize surface topography.

TGA/DSC is used to study the thermal stability and decomposition of Ag2CO3.

Procedure:

-

A small, accurately weighed amount of the Ag2CO3 sample (typically 5-10 mg) is placed in a TGA pan (e.g., alumina (B75360) or platinum).

-

The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

The mass loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

Signaling Pathways and Experimental Workflows

Fétizon's Oxidation Mechanism

The oxidation of an alcohol by Fétizon's reagent is believed to proceed through a radical mechanism on the surface of the celite-supported this compound.

Caption: Proposed mechanism for Fétizon's oxidation of an alcohol.

Koenigs-Knorr Reaction Mechanism

In the Koenigs-Knorr reaction, this compound acts as a halophile and a weak base to promote the formation of a glycosidic bond.

Caption: Simplified mechanism of the Koenigs-Knorr glycosylation reaction.

Experimental Workflow: Ag2CO3 Nanoparticles for Drug Delivery

This compound nanoparticles can be synthesized and loaded with therapeutic agents for potential drug delivery applications. A general workflow for the synthesis, loading, and in vitro release study is outlined below.

Caption: Workflow for drug-loaded Ag2CO3 nanoparticle synthesis and release study.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with practical experimental protocols and visualizations of key reaction mechanisms. The presented data and methodologies offer a valuable resource for researchers, scientists, and drug development professionals working with or considering the use of this versatile inorganic compound. Further research into the applications of Ag2CO3, particularly in the development of novel drug delivery systems, is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. sid.ir [sid.ir]

- 11. Drug-Loaded Silver Nanoparticles—A Tool for Delivery of a Mebeverine Precursor in Inflammatory Bowel Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization and Biomedical Application of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Silver Nanoparticles for Biosensing and Drug Delivery: A Mechanical Study on DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 16. mdpi.com [mdpi.com]

Silver Carbonate: A Comprehensive Technical Guide on its Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silver carbonate (Ag₂CO₃) is an inorganic compound with a rich history intertwined with the development of modern chemistry. While its initial synthesis cannot be attributed to a single individual, its preparation via precipitation has been a known method for an extended period. This technical guide provides an in-depth exploration of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its significant applications in organic chemistry, notably in the Koenigs-Knorr reaction and Fétizon's oxidation.

Introduction

This compound is a yellow to pale-yellow powder that is sparingly soluble in water.[1] It is a compound that has found niche but important applications, particularly as a reagent in organic synthesis.[2] Its sensitivity to light and thermal instability are key characteristics that define its handling and use.[3][4] This guide aims to provide a comprehensive overview of this compound, from its historical context to its practical application in a laboratory setting.

History of this compound

The precise moment of discovery and the individual responsible for the first synthesis of this compound are not clearly documented in readily available historical records. The preparation of simple inorganic salts through precipitation reactions was a common practice in the early development of chemistry in the 18th and 19th centuries. It is highly probable that this compound was synthesized by numerous chemists during this period as a product of the reaction between a soluble silver salt, such as silver nitrate (B79036), and a soluble carbonate, like sodium carbonate.

While a definitive "discoverer" is not recognized, the compound's utility gained significant recognition with its application in landmark organic reactions:

-

The Koenigs-Knorr Reaction (1901): Wilhelm Koenigs and Edward Knorr developed a method for the synthesis of glycosides from glycosyl halides and alcohols.[5] In its original form, this reaction utilized this compound as a promoter to facilitate the formation of the glycosidic bond.[5] This application marked a significant step in carbohydrate chemistry and the synthesis of complex organic molecules.

-

Fétizon's Oxidation (1968): Marcel Fétizon introduced a mild and selective oxidizing agent for alcohols, which consists of this compound adsorbed onto celite.[6] This reagent, now known as Fétizon's reagent, proved to be highly effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, under neutral conditions.[6][7] Its utility is particularly notable in the synthesis of sensitive and complex molecules.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Ag₂CO₃ | [2] |

| Molar Mass | 275.75 g/mol | [8] |

| Appearance | Pale yellow crystals | [2] |

| Density | 6.077 g/cm³ | [8] |

| Melting Point | 218 °C (decomposes) | [9] |

| Odor | Odorless | [9] |

Table 2: Solubility Data for this compound

| Temperature | Solubility in Water (g/L) | Reference |

| 15 °C | 0.031 | [8] |

| 25 °C | 0.032 | [8] |

| 100 °C | 0.5 | [8] |

| Solubility Product (Ksp) | 8.46 x 10⁻¹² | [8] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in Fétizon's reagent are provided below.

Synthesis of this compound (Precipitation Method)

This protocol describes a standard laboratory procedure for the synthesis of this compound via a precipitation reaction.

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Beakers

-

Stirring rod or magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

Procedure:

-

Prepare Reactant Solutions:

-

Dissolve 17.0 g of silver nitrate in 200 mL of deionized water in a beaker.

-

In a separate beaker, dissolve 5.3 g of sodium carbonate in 100 mL of deionized water.

-

-

Precipitation:

-

While stirring the silver nitrate solution, slowly add the sodium carbonate solution.

-

A pale yellow precipitate of this compound will form immediately.[8]

-

-

Digestion (Optional but Recommended):

-

Gently heat the mixture to about 60-70 °C and maintain it at this temperature for 1-2 hours with continuous stirring. This process, known as digestion, encourages the growth of larger crystals, which are easier to filter.

-

-

Filtration and Washing:

-

Allow the precipitate to settle, then decant the supernatant liquid.

-

Collect the this compound precipitate by vacuum filtration using a Büchner funnel and filter paper.

-

Wash the precipitate on the filter with several portions of deionized water to remove any soluble impurities, such as sodium nitrate.

-

Finally, wash the precipitate with a small amount of acetone to facilitate drying.[10]

-

-

Drying and Storage:

Preparation of Fétizon's Reagent (this compound on Celite)

This protocol outlines the preparation of Fétizon's reagent, a versatile oxidizing agent.

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium carbonate (Na₂CO₃) or Potassium bicarbonate (KHCO₃)

-

Celite (diatomaceous earth)

-

Deionized water

-

Large beaker

-

Mechanical stirrer

-

Filtration apparatus

Procedure:

-

Purification of Celite (Optional but Recommended):

-

To enhance the reagent's effectiveness, Celite can be purified by washing it with methanol (B129727) containing a small amount of hydrochloric acid, followed by extensive washing with deionized water to remove any acid traces.[7]

-

-

Preparation of the Reagent:

-

In a large beaker, prepare an aqueous solution of silver nitrate.

-

Add the purified and dried Celite to the silver nitrate solution. The amount of Celite is typically in a 1:1 to 1:2 weight ratio with the expected this compound.

-

While vigorously stirring the suspension, slowly add an aqueous solution of sodium carbonate or potassium bicarbonate.[6]

-

A yellow-green precipitate of this compound will form on the surface of the Celite.[7]

-

-

Filtration and Drying:

-

Collect the solid reagent by filtration.

-

Wash the collected solid thoroughly with deionized water to remove soluble salts.

-

Dry the Fétizon's reagent in a vacuum oven at a moderate temperature (e.g., 60-80 °C) in the dark.

-

-

Storage:

-

Store the dried Fétizon's reagent in a dark container, as it is light-sensitive.

-

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate the synthesis of this compound and the mechanisms of the Koenigs-Knorr reaction and Fétizon's oxidation.

Diagram 1: Synthesis of this compound

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. byjus.com [byjus.com]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. This compound | 534-16-7 [chemicalbook.com]

- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 6. Fétizon oxidation - Wikipedia [en.wikipedia.org]

- 7. adichemistry.com [adichemistry.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound | Formula, Properties & Solubility | Study.com [study.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Theoretical Insights into the Stability of Silver Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and experimental understanding of silver carbonate (Ag₂CO₃) stability. The document summarizes key thermodynamic data, outlines detailed computational and experimental protocols, and visualizes the decomposition pathways, offering a comprehensive resource for professionals in research and development.

Introduction

This compound is an inorganic compound with applications in various fields, including organic synthesis and materials science. Its stability, particularly under thermal stress, is a critical parameter for its handling, storage, and application. This guide explores the decomposition of this compound from both theoretical and experimental perspectives, providing a foundational understanding for its use in research and drug development.

Thermodynamic Stability and Decomposition

The thermal decomposition of this compound is a multi-step process. Initially, it decomposes into silver(I) oxide (Ag₂O) and carbon dioxide (CO₂). At higher temperatures, silver(I) oxide further decomposes into elemental silver and oxygen.

The overall decomposition can be represented by the following reactions:

Step 1: Decomposition of this compound Ag₂CO₃(s) → Ag₂O(s) + CO₂(g)

Step 2: Decomposition of Silver(I) Oxide 2Ag₂O(s) → 4Ag(s) + O₂(g)

The initial decomposition of this compound to silver oxide is a key factor in its stability.[1] This process is influenced by factors such as temperature, atmospheric conditions, and the physical properties of the this compound sample.[1]

Quantitative Thermodynamic and Decomposition Data

| Parameter | Value | Conditions/Notes | Reference |

| Decomposition Temperature (Ag₂CO₃ → Ag₂O) | ~175-225 °C | Dependent on heating rate and atmosphere.[1] | [1] |

| Decomposition Temperature (Ag₂O → Ag) | > 300 °C | [1] | |

| Enthalpy of Reaction (ΔH°) for Ag₂CO₃ → Ag₂O + CO₂ | 79.14 kJ/mol | Standard enthalpy change. | [2] |

| Entropy of Reaction (ΔS°) for Ag₂CO₃ → Ag₂O + CO₂ | 167.2 J/(mol·K) | Standard entropy change. | [2] |

| Crystal Structure (Ag₂CO₃, ambient) | Monoclinic (P2₁/m) | Stable phase at room temperature. | |

| High-Temperature Phases (Ag₂CO₃) | β-Ag₂CO₃ (hexagonal), α-Ag₂CO₃ (hexagonal) | Observed at elevated temperatures before decomposition. | |

| Crystal Structure (Ag₂O) | Cubic |

Theoretical and Computational Protocols

The thermodynamic stability of solid-state materials like this compound can be rigorously investigated using first-principles quantum mechanical calculations, primarily based on Density Functional Theory (DFT). These computational methods allow for the determination of total energies, enthalpies of formation, and reaction energies, providing a theoretical basis for understanding experimental observations.

First-Principles Calculation of Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) of a solid compound is calculated from the total energies of the compound and its constituent elements in their standard states. The total electronic energy (Etotal) is a direct output of DFT calculations.

The enthalpy of formation of Ag₂CO₃(s) would be calculated using the following equation:

ΔHf°(Ag₂CO₃) = Etotal(Ag₂CO₃) - [2 * Etotal(Ag) + Etotal(C) + 1.5 * Etotal(O₂)]

where:

-

Etotal(Ag₂CO₃) is the calculated total energy of the this compound crystal.

-

Etotal(Ag) is the total energy of bulk silver in its stable crystal structure.

-

Etotal(C) is the total energy of carbon in its standard state (graphite).

-

Etotal(O₂) is the total energy of an isolated oxygen molecule.

Computational Protocol:

-

Geometry Optimization: The crystal structures of this compound, bulk silver, and graphite (B72142) are fully optimized to find their minimum energy configurations. This involves relaxing both the lattice parameters and the atomic positions.

-

Total Energy Calculation: A high-precision static DFT calculation is performed on the optimized structures to obtain their total electronic energies.

-

Correction Schemes: For accurate results, it is often necessary to apply correction schemes to account for systematic errors in DFT, especially for the total energy of the O₂ molecule.

Calculation of Decomposition Energy

The decomposition energy of this compound can be calculated as the difference in the total energies of the products and the reactant:

ΔEdecomposition = Etotal(Ag₂O) + Etotal(CO₂) - Etotal(Ag₂CO₃)

At 0 Kelvin, this energy difference approximates the enthalpy of reaction. To obtain the enthalpy at finite temperatures, vibrational contributions (phonons) must be included.

Computational Protocol using the Quasi-Harmonic Approximation:

-

Total Energy Calculations: Perform DFT calculations to obtain the total energies of the optimized crystal structures of Ag₂CO₃ and Ag₂O, and the isolated CO₂ molecule.

-

Phonon Calculations: For each solid, perform lattice dynamics calculations (e.g., using density functional perturbation theory) to compute the phonon dispersion relations and the vibrational density of states.

-

Free Energy Calculation: The vibrational contribution to the Helmholtz free energy (Fvib) is calculated by integrating the phonon density of states.

-

Thermodynamic Properties: The enthalpy and entropy at a given temperature can then be derived from the total energy and the vibrational free energy.

Experimental Protocols

Experimental investigations into the stability of this compound typically involve thermal analysis techniques.

Thermogravimetric Analysis (TGA)

Methodology: A small sample of this compound is placed in a high-precision balance located inside a furnace. The temperature of the furnace is increased at a constant rate, and the mass of the sample is continuously monitored. The resulting TGA curve plots mass loss as a function of temperature. The distinct steps in the mass loss curve correspond to the decomposition reactions.

Differential Scanning Calorimetry (DSC)

Methodology: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. As the this compound sample undergoes decomposition (an endothermic process), it absorbs heat, which is detected as a peak in the DSC curve. This allows for the determination of the decomposition temperature and the enthalpy of the reaction.

Visualizing Decomposition Pathways

The following diagrams illustrate the logical flow of the thermal decomposition of this compound and the computational workflow for determining its stability.

Caption: Thermal decomposition pathway of this compound.

Caption: Computational workflow for thermodynamic stability analysis.

References

An In-depth Technical Guide to the Vibrational Spectroscopy of Silver Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational spectroscopy analysis of silver carbonate (Ag₂CO₃), a compound of interest in various scientific fields, including materials science and catalysis. This document details the theoretical basis of its vibrational modes and provides practical experimental protocols for Fourier-Transform Infrared (FTIR) and Raman spectroscopy. All quantitative data is presented in structured tables for ease of comparison, and key concepts and workflows are visualized using diagrams.

Introduction to the Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is a powerful non-destructive method for probing the molecular structure of materials. In the context of this compound, these techniques provide a molecular fingerprint, revealing information about the internal vibrations of the carbonate ion (CO₃²⁻) and the influence of the crystal lattice and silver cations.

At room temperature, this compound possesses a monoclinic crystal structure. The carbonate ion, with its D₃h symmetry in a free state, exhibits four fundamental vibrational modes. However, in the solid state, the local symmetry is often reduced, which can lead to the lifting of degeneracies and the appearance of otherwise inactive modes.

Fundamental Vibrational Modes of the Carbonate Ion

The vibrational spectrum of this compound is dominated by the internal modes of the carbonate ion. The four fundamental modes are:

-

ν₁ (Symmetric Stretch): An in-phase stretching of all three C-O bonds. This mode is typically Raman active.

-

ν₂ (Out-of-Plane Bend): The carbon atom moves perpendicular to the plane of the oxygen atoms. This mode is typically infrared active.

-

ν₃ (Asymmetric Stretch): An out-of-phase stretching of the C-O bonds. This mode is both infrared and Raman active and is often the most intense band in the IR spectrum.

-

ν₄ (In-Plane Bend): A scissoring motion of the O-C-O angles. This mode is both infrared and Raman active.

The observed frequencies of these modes in this compound can be influenced by factors such as crystal packing, cation-anion interactions, and the presence of isotopic species.

Quantitative Vibrational Spectroscopy Data

The following tables summarize the reported vibrational frequencies for this compound from FTIR and Raman spectroscopy.

Table 1: FTIR Vibrational Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference(s) |

| ~1400 | ν₃ (Asymmetric C-O Stretch) | [1] |

| ~870 | ν₂ (Out-of-Plane Bend) | [1] |

| 700-746 | ν₄ (In-Plane Bend) | [1] |

Table 2: Raman Vibrational Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference(s) |

| 1387 | ν₃ (Asymmetric C-O Stretch) | [2] |

| 1070, 1073, 1049 | ν₁ (Symmetric C-O Stretch) | [2] |

| 926 | - | [2] |

| 810 | ν₂ (Out-of-Plane Bend) | [2] |

| 710, 701, 704 | ν₄ (In-Plane Bend) | [2] |

Note: Variations in reported peak positions can arise from differences in instrumentation, sample preparation, and crystalline form.

Experimental Protocols

Detailed methodologies for the vibrational analysis of this compound are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy

4.1.1. KBr Pellet Method

This is a traditional transmission method for analyzing solid samples.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet die set

-

Spectroscopy-grade Potassium Bromide (KBr), dried

-

This compound (Ag₂CO₃) powder

-

Analytical balance

Procedure:

-

Sample Preparation: In a dry environment, weigh approximately 1-2 mg of Ag₂CO₃ powder and 100-200 mg of dry KBr powder.[3]

-

Grinding and Mixing: Transfer the weighed Ag₂CO₃ and KBr to an agate mortar.[3] Grind the mixture thoroughly for several minutes to ensure a fine, homogeneous powder.[3] The goal is to reduce particle size to minimize scattering of the infrared beam.

-

Pellet Formation: Transfer the powder mixture into a pellet die.[3] Assemble the die and place it in a hydraulic press.

-

Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.[4]

-

Data Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background Collection: Collect a background spectrum using a pure KBr pellet or with an empty sample compartment.

-

Sample Spectrum Collection: Acquire the FTIR spectrum of the Ag₂CO₃-KBr pellet, typically over a range of 4000-400 cm⁻¹.

4.1.2. Attenuated Total Reflectance (ATR)-FTIR Method

ATR-FTIR is a surface-sensitive technique that requires minimal sample preparation.

Materials and Equipment:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

-

This compound (Ag₂CO₃) powder

-

Spatula

Procedure:

-

Background Collection: With the ATR crystal clean and free of any sample, collect a background spectrum. This will account for the absorbance of the ATR crystal and the ambient environment.

-

Sample Application: Place a small amount of Ag₂CO₃ powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[5]

-

Pressure Application: Use the ATR's pressure clamp to apply consistent and firm pressure to the sample, ensuring good contact between the powder and the crystal.[5][6]

-

Sample Spectrum Collection: Acquire the ATR-FTIR spectrum of the this compound powder.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue to remove all sample residues.

Raman Spectroscopy

Materials and Equipment:

-

Raman Spectrometer with a laser excitation source (e.g., 532 nm or 785 nm)

-

Microscope objective

-

Sample holder (e.g., microscope slide, aluminum cup)

-

This compound (Ag₂CO₃) powder

Procedure:

-

Sample Preparation: Place a small amount of Ag₂CO₃ powder onto a clean microscope slide or into a sample cup.[7]

-

Instrument Setup:

-

Turn on the Raman spectrometer and allow the laser to stabilize.

-

Select the appropriate laser wavelength and power. Start with low laser power to avoid sample degradation or burning.

-

Choose a suitable microscope objective for focusing the laser onto the sample.

-

-

Focusing: Place the sample on the microscope stage and bring the sample surface into focus using the white light illumination and camera.

-

Data Acquisition:

-

Select the desired spectral range and acquisition parameters (e.g., integration time, number of accumulations).

-

Acquire the Raman spectrum of the this compound. It may be necessary to average multiple spectra to improve the signal-to-noise ratio.

-

-

Data Processing: Process the acquired spectrum to remove any background fluorescence and cosmic rays.

Visualizations

The following diagrams illustrate key aspects of the vibrational analysis of this compound.

Caption: Relationship between fundamental vibrational modes of the carbonate ion and their spectroscopic activity.

Caption: A generalized experimental workflow for the vibrational analysis of this compound powder.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 5. jascoinc.com [jascoinc.com]

- 6. researchgate.net [researchgate.net]

- 7. THE PULSAR Engineering [thepulsar.be]

The Role of Silver Carbonate in Isotopic Labeling Studies: A Technical Guide for Researchers

An in-depth exploration of silver carbonate's utility in mechanistic elucidation and its implications for drug development.

This technical guide provides a comprehensive overview of the application of this compound in isotopic labeling studies. While not typically the source of the isotopic label itself, this compound plays a crucial role as a versatile reagent—acting as a base, oxidant, and catalyst—in a variety of organic transformations. Understanding these reactions through isotopic labeling is paramount for optimizing synthetic routes and is of significant interest to researchers, scientists, and professionals in drug development. This document details the mechanistic insights gained from such studies, presents quantitative data in a clear format, and provides detailed experimental protocols for key reactions.

Introduction to this compound in Organic Synthesis

This compound (Ag₂CO₃) is a widely utilized inorganic compound in modern organic chemistry. Its utility stems from its multifaceted nature; it can function as a mild base, a potent oxidant, and an effective catalyst, particularly in reactions involving alkynes and carboxylic acids.[1] Its ability to act as an external base in organic solvents with acidic protons makes it a valuable component in numerous synthetic strategies.[1] Furthermore, this compound is known for its role as an oxidant in palladium-catalyzed C-H activation reactions.[1] The versatility of this compound makes it a key reagent in the synthesis of complex organic molecules, including those relevant to the pharmaceutical industry.

Mechanistic Elucidation through Isotopic Labeling

Isotopic labeling is a powerful technique for unraveling the intricate details of reaction mechanisms. By replacing an atom with its isotope (e.g., hydrogen with deuterium, carbon-12 with carbon-13), chemists can trace the fate of specific atoms throughout a chemical transformation. In the context of this compound-mediated reactions, isotopic labeling studies have been instrumental in confirming proposed mechanisms.

Deuterium Labeling in C-H Functionalization

This compound is often employed in reactions involving the functionalization of C-H bonds. Deuterium labeling experiments have been crucial in understanding the hydrogen transfer steps in these processes. For instance, in certain silver-mediated reactions, the use of deuterated starting materials has demonstrated that a hydrogen atom transfer is a key step in the reaction pathway.[1]

¹⁸O-Labeling in Oxidation Reactions

To probe the source of oxygen atoms in oxidation reactions facilitated by this compound, ¹⁸O-labeling studies are employed. By introducing ¹⁸O-labeled oxygen gas (¹⁸O₂), researchers can determine whether the oxygen in the final product originates from the atmosphere or another reagent.[1]

¹³C-Labeling in Carboxylation and Decarboxylation Reactions

In reactions involving the addition or removal of a carboxyl group, ¹³C-labeling of the carboxylate carbon provides definitive evidence of the reaction pathway. For example, in a silver-catalyzed decarboxylation, using a starting material with a ¹³C-labeled carboxyl group and observing the retention or loss of the label in the product can confirm the proposed mechanism.[2]

Quantitative Data from Isotopic Labeling Studies

The following table summarizes quantitative data from representative studies where this compound was used in conjunction with isotopic labeling to elucidate reaction mechanisms.

| Reaction Type | Isotope Used | Starting Material | Product | Key Finding | Reference |

| Decarboxylation | ¹³C | Benzoic acid with a ¹³C-labeled carboxylate carbon | N-phenyl-benzamide | Retention of the ¹³C isotopic label confirmed the reaction mechanism. | [2] |

| C-N Coupling | Deuterium (D₂O) | β-enaminones and isocyanoacetates | Deuterium-labeled pyrrole | The reaction involves a proton transfer between the imine-metal complex and water. | [1] |

| Oxidation | ¹⁸O (¹⁸O₂) | Methylene compound | ¹⁸O-incorporated product | High degree of ¹⁸O-incorporation indicated that O₂ was the oxygen source. | [1] |

Experimental Protocols

General Procedure for Silver-Mediated C-N Coupling to Afford Imidazoles

A proposed mechanism for this reaction involves the initial generation of an imino ketone from a diketone and a primary amine. Silver(I)-mediated C-H functionalization then occurs, followed by the addition of another equivalent of the amine. The final step is a silver-mediated oxidative cyclization to yield the imidazole (B134444) product.[1]

Protocol:

-

To a solution of the diketone (1.0 equiv) in a suitable organic solvent (e.g., DMF), add the primary amine (2.0 equiv).

-

Add this compound (1.5 equiv) to the reaction mixture.

-

Heat the mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours) under an inert atmosphere.

-

Upon completion, cool the reaction to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove solid residues.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows where this compound plays a role, as elucidated by isotopic labeling studies.

Caption: Proposed mechanism for the Ag-mediated C-N coupling to afford imidazoles.[1]

Caption: General workflow for isotopic labeling studies to elucidate reaction mechanisms.

Applications in Drug Development

The mechanistic insights gained from isotopic labeling studies of this compound-mediated reactions have significant implications for drug development. A thorough understanding of how a reaction proceeds allows for its optimization, leading to higher yields, greater selectivity, and more efficient syntheses of complex pharmaceutical compounds. By elucidating the role of each component in a reaction, including the this compound, researchers can fine-tune reaction conditions to favor the desired product, a critical aspect of process chemistry in the pharmaceutical industry. While this compound itself is not typically incorporated into the final drug molecule, its role in facilitating key synthetic steps is invaluable.

Conclusion

This compound is a versatile and important reagent in organic synthesis. While it is not commonly used as a direct source for isotopic labels, its central role in a multitude of reactions makes it a key subject of mechanistic studies that employ isotopic labeling. The insights gained from these studies, particularly those utilizing deuterium, ¹⁸O, and ¹³C labeling, are crucial for advancing our understanding of fundamental organic transformations and for the development of efficient synthetic routes to valuable molecules, including pharmaceuticals. The continued exploration of this compound's reactivity, aided by isotopic labeling techniques, will undoubtedly lead to further innovations in synthetic chemistry.

References

Quantum Chemical Insights into Silver Carbonate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations of silver carbonate (Ag₂CO₃), tailored for researchers, scientists, and professionals in drug development. It delves into the theoretical framework, computational methodologies, and calculated properties of this compound, juxtaposed with experimental findings. Detailed protocols for the synthesis and characterization of this compound are presented, alongside visualizations of its role in significant organic reactions. The guide aims to serve as a core resource for understanding the molecular-level characteristics of this compound and leveraging this knowledge in various scientific and industrial applications.

Introduction

This compound is an inorganic compound with the chemical formula Ag₂CO₃.[1] It manifests as a pale yellow solid that, upon preparation, is colorless but quickly adopts its characteristic hue.[2] Like many transition metal carbonates, it exhibits poor solubility in water.[2] Beyond its fundamental chemical properties, this compound has garnered significant interest for its applications in organic synthesis, notably as a mild oxidizing agent in the Fétizon oxidation and as a promoter in the Koenigs-Knorr reaction.[3][4] Furthermore, its photocatalytic properties have been a subject of recent research.[5]

Understanding the electronic structure, vibrational properties, and reactivity of this compound at a quantum mechanical level is paramount for optimizing its existing applications and exploring new ones. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens through which to investigate these properties with high accuracy. This guide will explore the theoretical underpinnings of these calculations and present a consolidated view of the available data.

Computational Methodology

The quantum chemical calculations summarized in this guide are predominantly based on Density Functional Theory (DFT). DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[6] For crystalline solids like this compound, periodic boundary conditions are employed, and the calculations are often performed using software packages like CRYSTAL or Gaussian.[6][7]

Density Functional Theory (DFT) Approach

A common approach for studying metal carbonates involves the use of hybrid functionals, such as B3LYP, which incorporates a portion of the exact Hartree-Fock exchange, providing a good balance between computational cost and accuracy for a wide range of systems.[7][8] The choice of basis set is also crucial for obtaining reliable results. For silver, a heavy element, basis sets like LANL2DZ, which includes effective core potentials, are often employed to reduce the computational expense of treating the core electrons explicitly.[7] For lighter atoms like carbon and oxygen, Pople-style basis sets such as 6-31G++(d,p) are commonly used.[7]

Typical Computational Parameters:

-

Functional: Becke, three-parameter, Lee-Yang-Parr (B3LYP)[7]

-

Basis Set (Silver): LANL2DZ[7]

-

Basis Set (Carbon, Oxygen): 6-31G++(d,p)[7]

-

Software: Gaussian, CRYSTAL[7]

-

Convergence Criteria: Self-consistent field (SCF) tolerance of less than 10⁻⁸ Ha is typically applied to ensure accurate energy calculations. Geometric optimization is usually continued until the forces on the atoms are negligible.

Calculated and Experimental Data

This section presents a compilation of calculated and experimental data for this compound, focusing on its structural, electronic, and vibrational properties.

Structural Properties

This compound crystallizes in a monoclinic system at room temperature.[2] High-temperature polymorphs have also been identified.[9] Quantum chemical calculations can predict the lattice parameters of these crystal structures with a reasonable degree of accuracy.

| Property | Calculated Value (B3LYP) | Experimental Value | Reference |

| Crystal System | Monoclinic | Monoclinic | [2] |

| Space Group | P2₁/m | P2₁/m | [2] |

| Lattice Parameters | |||

| a (Å) | Data not available | 4.8521 | [2] |

| b (Å) | Data not available | 9.5489 | [2] |

| c (Å) | Data not available | 3.2536 | [2] |

| β (°) | Data not available | 91.9713 | [2] |

| Density (g/cm³) | Data not available | 6.08 | [10] |

Electronic Properties

The electronic properties of this compound, such as its band gap and density of states, are crucial for understanding its photocatalytic activity and electrical conductivity.

| Property | Calculated Value | Experimental Value | Reference |

| Band Gap (eV) | 2.312 | Data not available | [5] |

| Valence Band Edge (eV vs NHE) | 2.685 | Data not available | [5] |

| Conduction Band Edge (eV vs NHE) | 0.373 | Data not available | [5] |

Vibrational Properties

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the bonding and structure of molecules. DFT calculations can predict the vibrational frequencies and modes of this compound, which can be compared with experimental spectra for validation.

Table 3: Calculated and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated Frequency (B3LYP) | Experimental Raman Peak Positions | Experimental IR Peak Positions | Reference |

|---|---|---|---|---|

| Ag-O Lattice Vibrations | Data not available | 106, 200-300 (shoulder) | Data not available | [11] |

| CO₃²⁻ Deformation and Stretching | Data not available | 732, 804-853 | 697, 879, 1377, 1442 | [11][12] |

| Symmetric C-O Stretching | Data not available | 1075 | Data not available | [11] |

| Asymmetric C-O Stretching | Data not available | 1341, 1507 | Data not available |[11] |

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is through a precipitation reaction between a soluble silver salt, such as silver nitrate (B79036) (AgNO₃), and a soluble carbonate salt, like sodium carbonate (Na₂CO₃).[10]

Protocol:

-

Prepare an aqueous solution of silver nitrate.

-

Prepare an aqueous solution of sodium carbonate.

-

Slowly add the sodium carbonate solution to the silver nitrate solution while stirring vigorously. A white precipitate of this compound will form.[10]

-

Filter the precipitate and wash it with deionized water to remove any soluble impurities.

-

Dry the resulting this compound powder. The solid will typically turn yellow upon drying.[10]

Characterization Techniques

X-ray Diffraction (XRD): XRD is used to determine the crystal structure and phase purity of the synthesized this compound. The diffraction pattern of the monoclinic phase of Ag₂CO₃ shows characteristic peaks at 2θ values of approximately 32.74° and 33.81°.[12]

Infrared (IR) and Raman Spectroscopy: These techniques are used to probe the vibrational modes of the carbonate ions and the silver-oxygen bonds in the crystal lattice. The IR spectrum of this compound exhibits strong absorption bands corresponding to the vibrations of the planar CO₃²⁻ groups at around 1442, 1377, 879, and 697 cm⁻¹.[12] The Raman spectrum shows a characteristic intense peak at 106 cm⁻¹ and other less intense peaks at higher frequencies.[11]

Role in Organic Synthesis: Visualized Workflows

This compound plays a crucial role as a reagent in several important organic reactions. The following sections provide a detailed workflow for two such reactions, visualized using the DOT language.

Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classic method for the synthesis of glycosides from glycosyl halides and alcohols, promoted by a silver salt like this compound.[4]

Caption: Workflow of the Koenigs-Knorr reaction.

Fétizon Oxidation

Fétizon's reagent, which is this compound adsorbed onto celite, is a mild and selective oxidizing agent for converting primary and secondary alcohols to aldehydes and ketones, respectively.[3]

Caption: Mechanism of Fétizon oxidation.

Conclusion

This technical guide has provided a detailed examination of the quantum chemical calculations of this compound, bridging theoretical predictions with experimental observations. The presented data on structural, electronic, and vibrational properties offer valuable insights for researchers working with this versatile compound. The detailed experimental protocols and visualized reaction workflows for the Koenigs-Knorr reaction and Fétizon oxidation further enhance the practical utility of this guide. As computational methods continue to evolve, we can anticipate even more precise and predictive models for this compound and other complex materials, paving the way for new discoveries and applications in chemistry, materials science, and drug development.